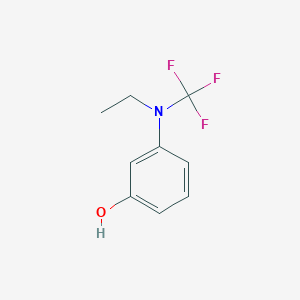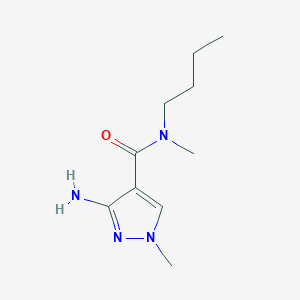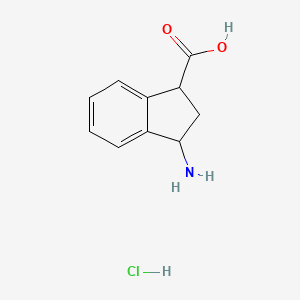![molecular formula C17H26N4 B11732692 N,N-dimethyl-4-[({[1-(2-methylpropyl)-1H-pyrazol-4-yl]methyl}amino)methyl]aniline](/img/structure/B11732692.png)
N,N-dimethyl-4-[({[1-(2-methylpropyl)-1H-pyrazol-4-yl]methyl}amino)methyl]aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N-dimethyl-4-[({[1-(2-methylpropyl)-1H-pyrazol-4-yl]methyl}amino)methyl]aniline is an organic compound that belongs to the class of aniline derivatives
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N,N-dimethyl-4-[({[1-(2-methylpropyl)-1H-pyrazol-4-yl]methyl}amino)methyl]aniline typically involves multi-step organic reactions. One common method includes the alkylation of 4-aminobenzylamine with 1-(2-methylpropyl)-1H-pyrazole-4-carbaldehyde, followed by reductive amination using a reducing agent such as sodium borohydride. The final step involves the N,N-dimethylation of the aniline nitrogen using formaldehyde and formic acid under acidic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Catalysts and solvents are carefully selected to ensure the purity and consistency of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
N,N-dimethyl-4-[({[1-(2-methylpropyl)-1H-pyrazol-4-yl]methyl}amino)methyl]aniline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding quinone derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, especially at the para position relative to the aniline nitrogen. Common reagents include halogens and sulfonyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Halogenated or sulfonated aniline derivatives.
Wissenschaftliche Forschungsanwendungen
N,N-dimethyl-4-[({[1-(2-methylpropyl)-1H-pyrazol-4-yl]methyl}amino)methyl]aniline has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and analgesic effects.
Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.
Wirkmechanismus
The mechanism of action of N,N-dimethyl-4-[({[1-(2-methylpropyl)-1H-pyrazol-4-yl]methyl}amino)methyl]aniline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes by occupying their active sites, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved often include signal transduction cascades that lead to the desired biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N,N-dimethylaniline: Lacks the pyrazole ring, making it less versatile in terms of chemical reactivity.
4-aminobenzylamine: Does not have the N,N-dimethyl groups, resulting in different electronic properties.
1-(2-methylpropyl)-1H-pyrazole-4-carbaldehyde: Contains the pyrazole ring but lacks the aniline moiety.
Uniqueness
N,N-dimethyl-4-[({[1-(2-methylpropyl)-1H-pyrazol-4-yl]methyl}amino)methyl]aniline is unique due to the combination of the pyrazole ring and the aniline moiety, which imparts distinct electronic and steric properties. This makes it a valuable intermediate in organic synthesis and a potential candidate for various applications in medicinal chemistry and materials science.
Eigenschaften
Molekularformel |
C17H26N4 |
|---|---|
Molekulargewicht |
286.4 g/mol |
IUPAC-Name |
N,N-dimethyl-4-[[[1-(2-methylpropyl)pyrazol-4-yl]methylamino]methyl]aniline |
InChI |
InChI=1S/C17H26N4/c1-14(2)12-21-13-16(11-19-21)10-18-9-15-5-7-17(8-6-15)20(3)4/h5-8,11,13-14,18H,9-10,12H2,1-4H3 |
InChI-Schlüssel |
NLUOBNGJQAAQCI-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)CN1C=C(C=N1)CNCC2=CC=C(C=C2)N(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[(1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl]-1-(2-fluoroethyl)-3-methyl-1H-pyrazol-4-amine](/img/structure/B11732612.png)
![(3-methylbutyl)({[1-(2,2,2-trifluoroethyl)-1H-pyrazol-5-yl]methyl})amine](/img/structure/B11732614.png)
![2-[(E)-[(furan-2-yl)methylidene]amino]-4,5-dimethylthiophene-3-carbonitrile](/img/structure/B11732617.png)
![2-{[(1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl]amino}ethan-1-ol](/img/structure/B11732621.png)
![1,4-dimethyl-N-{[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]methyl}-1H-pyrazol-5-amine](/img/structure/B11732627.png)
![4-({[(1,5-Dimethyl-1H-pyrazol-4-YL)methyl]amino}methyl)-2-methoxyphenol](/img/structure/B11732637.png)

![2-({[1-(2-hydroxyethyl)-1H-pyrazol-4-yl]amino}methyl)phenol](/img/structure/B11732654.png)

![2-{[(1,3-dimethyl-1H-pyrazol-5-yl)amino]methyl}phenol](/img/structure/B11732664.png)

![1-[(3aR,6aS)-hexahydro-2H-cyclopenta[b]furan-3a-yl]methanamine hydrochloride](/img/structure/B11732684.png)
![N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-5-methyl-1-(2-methylpropyl)-1H-pyrazol-3-amine](/img/structure/B11732693.png)

